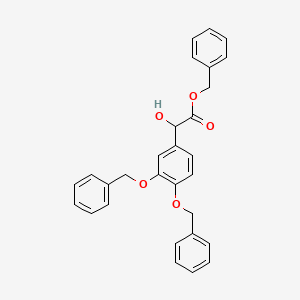
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester
Overview
Description
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester: is a chemical compound with the molecular formula C29H26O5 and a molecular weight of 454.51 g/mol . This compound is a protected intermediate in the synthesis of metabolites of catecholamines.
Preparation Methods
The preparation of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves several synthetic routes. One common method includes the protection of hydroxyl groups followed by esterification. The reaction conditions typically involve the use of solvents like dichloromethane (DCM) and reagents such as benzyl chloride. Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides like benzyl chloride and conditions such as reflux in an appropriate solvent.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of catecholamine metabolites, which are important in various biological processes.
Medicine: It is utilized in the development of pharmaceuticals targeting neurological disorders.
Industry: The compound finds applications in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester involves its role as an intermediate in biochemical pathways. It interacts with enzymes involved in the metabolism of catecholamines, influencing molecular targets and pathways related to neurotransmitter synthesis and degradation.
Comparison with Similar Compounds
Similar compounds to a-Hydroxy-3,4-bis(phenylmethoxy)benzeneacetic Acid Phenylmethyl Ester include:
- a-Hydroxy-3,4-dimethoxybenzeneacetic Acid Phenylmethyl Ester
- a-Hydroxy-3,4-dihydroxybenzeneacetic Acid Phenylmethyl Ester
These compounds share structural similarities but differ in their functional groups, which can affect their reactivity and applications. The unique combination of phenylmethoxy groups in this compound provides distinct properties and advantages in specific synthetic and research contexts.
Properties
Molecular Formula |
C29H26O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
benzyl 2-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxyacetate |
InChI |
InChI=1S/C29H26O5/c30-28(29(31)34-21-24-14-8-3-9-15-24)25-16-17-26(32-19-22-10-4-1-5-11-22)27(18-25)33-20-23-12-6-2-7-13-23/h1-18,28,30H,19-21H2 |
InChI Key |
CDSFOFPDGNIHRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(=O)OCC3=CC=CC=C3)O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details












Synthesis routes and methods III
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














